molecular formula C10H16O B103332 (S)-cis-Verbenol CAS No. 18881-04-4

(S)-cis-Verbenol

Cat. No.: B103332
CAS No.: 18881-04-4
M. Wt: 152.23 g/mol
InChI Key: WONIGEXYPVIKFS-YIZRAAEISA-N
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Description

(S)-cis-Verbenol is a naturally occurring monoterpenoid alcohol found in various essential oils. It is a chiral compound, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its chemical structure consists of a bicyclic framework with a hydroxyl group attached, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-cis-Verbenol can be synthesized through several methods. One common approach involves the oxidation of (S)-cis-Verbenone using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the hydroboration-oxidation of α-pinene, which yields this compound as a product.

Industrial Production Methods: In industrial settings, this compound is often produced through the biotransformation of α-pinene using microbial cultures. This method is preferred due to its high selectivity and environmentally friendly nature. The process involves the use of specific strains of bacteria or fungi that can convert α-pinene into this compound with high efficiency.

Chemical Reactions Analysis

Types of Reactions: (S)-cis-Verbenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (S)-cis-Verbenone using oxidizing agents like chromic acid or potassium permanganate.

    Reduction: Reduction of (S)-cis-Verbenone back to this compound can be achieved using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various reagents depending on the desired functional group, such as halogenating agents for halogen substitution.

Major Products Formed:

    Oxidation: (S)-cis-Verbenone.

    Reduction: this compound.

    Substitution: Depending on the reagent used, products can include halogenated verbenol derivatives.

Scientific Research Applications

(S)-cis-Verbenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studies have shown that this compound exhibits antimicrobial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an anti-inflammatory and analgesic agent.

    Industry: In the fragrance industry, this compound is valued for its pleasant aroma and is used in the formulation of perfumes and other scented products.

Mechanism of Action

The mechanism of action of (S)-cis-Verbenol involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, its antimicrobial properties are thought to result from its ability to disrupt microbial cell membranes and interfere with essential cellular processes.

Comparison with Similar Compounds

(S)-cis-Verbenol can be compared with other similar compounds, such as:

    ®-cis-Verbenol: The enantiomer of this compound, which has a different three-dimensional arrangement and may exhibit different biological activities.

    Verbenone: An oxidized form of verbenol, which is used in various applications, including as a pheromone in pest control.

    α-Pinene: A precursor to this compound, which is a major component of turpentine and has its own set of applications in the chemical industry.

Uniqueness: this compound is unique due to its specific chiral configuration, which can influence its interaction with biological targets and its overall chemical reactivity. This makes it a valuable compound for research and industrial applications where stereochemistry plays a crucial role.

Properties

IUPAC Name

(1S,2S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONIGEXYPVIKFS-YIZRAAEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C2CC1C2(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]([C@H]2C[C@@H]1C2(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885073
Record name Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)-
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Molecular Weight

152.23 g/mol
Source PubChem
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Physical Description

White powder; [Sigma MSDS]
Record name (S)-cis-Verbenol
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CAS No.

18881-04-4, 1845-30-3
Record name (-)-Verbenol
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Record name cis-Verbenol
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Record name Verbenol, (S)-cis-
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Record name Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)-
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Record name Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)-
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Record name [1S-(1α,2β,5α)]-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
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Record name VERBENOL, (S)-CIS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: (S)-cis-Verbenol acts as a crucial component of the aggregation pheromone system in several bark beetle species, including Ips typographus, Ips acuminatus, and Ips schmutzenhoferi [, , ]. It synergizes the attractive effect of other pheromone components like ipsenol and ipsdienol, leading to the aggregation of beetles on host trees [, ].

ANone: Yes, this compound can attract certain predators of bark beetles, such as the clerid beetle Thanasimus formicarius. This attraction is particularly strong when combined with other pheromone components like 2-methyl-3-buten-2-ol, which is part of the attractant system for T. formicarius [, , , ].

ANone: Research indicates that this compound can protect neuronal cells from death caused by oxygen-glucose deprivation and subsequent re-oxygenation. This protective effect is attributed to its antioxidant and anti-inflammatory properties [].

ANone: While this compound doesn't directly scavenge reactive oxygen species (ROS) like DPPH radicals, it effectively reduces intracellular ROS levels elevated by oxygen-glucose deprivation/re-oxygenation. This suggests an indirect antioxidant mechanism, potentially involving the upregulation of cellular antioxidant defenses [].

ANone: this compound has the molecular formula C10H16O and a molecular weight of 152.23 g/mol.

ANone: Yes, molecular docking studies have been utilized to predict the interaction between this compound and the odorant receptor PstrOR17 in Phyllotreta striolata. This research helps understand the molecular basis of this compound recognition and its attractive effect on the beetle [].

ANone: this compound demonstrated a reduction of cerebral ischemic injury in a rat model of middle cerebral artery occlusion []. Furthermore, in vitro studies using immunostimulated glial cells showed a reduction in pro-inflammatory cytokine expression upon treatment with this compound [].

ANone: Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique used for analyzing and quantifying this compound, particularly in studies investigating its role as a pheromone component in bark beetles and its presence in plant essential oils [, , , , , ].

ANone: Yes, electroantennograms (EAGs) are used to measure the electrical responses of insect antennae to different odorants, including this compound. This technique helps understand the sensitivity and specificity of insect olfactory receptors to this compound [, , , ].

ANone: While this compound is a potent attractant for some bark beetle species, other compounds like 2-methyl-3-buten-2-ol and ipsdienol are also important components of their pheromone systems. Combinations of these compounds, sometimes with the addition of other semiochemicals, are used in pest management strategies. The specific blend and efficacy depend on the target species and local conditions [, , , , ].

ANone: Research on this compound integrates knowledge and methodologies from various fields, including:

  • Chemical Ecology: Studying the role of this compound as a semiochemical in bark beetle communication and its interactions with other organisms [, , , , , , , ].
  • Organic Chemistry: Understanding the synthesis, stereochemistry, and chemical properties of this compound and its derivatives [, ].
  • Analytical Chemistry: Developing and applying techniques like GC-MS and EAG to identify, quantify, and study the activity of this compound [, , , , , , , , , ].
  • Neuroscience: Investigating the neuroprotective effects of this compound and its potential therapeutic applications in conditions like ischemic stroke [].

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